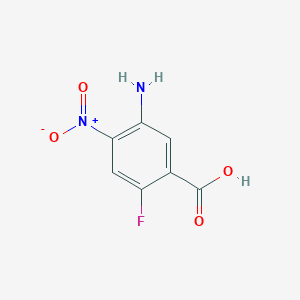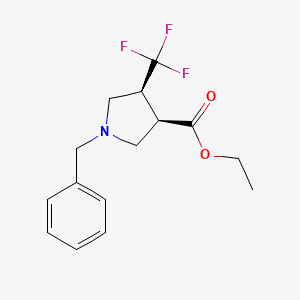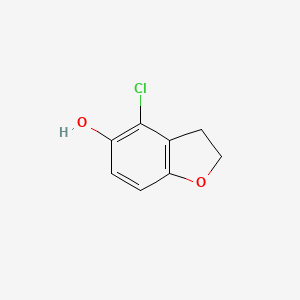
4-Chloro-2,3-dihydrobenzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3-dihydrobenzofuran-5-ol is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities. The structure of this compound consists of a benzofuran core with a chlorine atom at the 4-position and a hydroxyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the use of reagents such as sodium hydroxide or potassium carbonate to facilitate the cyclization reaction . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, ketones, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-2,3-dihydrobenzofuran-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,3-dihydrobenzofuran-5-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi. In the context of its anticancer properties, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with an amino group at the 4-position and a carboxylic acid group at the 7-position.
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound features an acetamido group at the 4-position and a carboxylate group at the 7-position.
Uniqueness
4-Chloro-2,3-dihydrobenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7ClO2 |
|---|---|
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
4-chloro-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C8H7ClO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,10H,3-4H2 |
Clé InChI |
QPRRQVQTVHAMQX-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


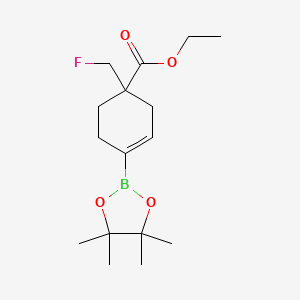
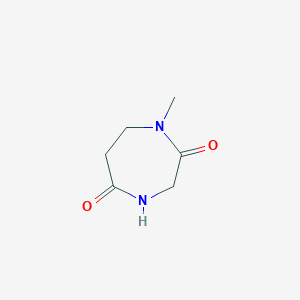

![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
![tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13025108.png)

![11H-Benzo[4,5]imidazo[1,2-a]indol-11-one](/img/structure/B13025113.png)

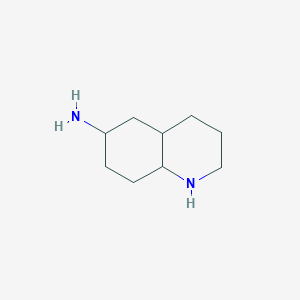
![benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate](/img/structure/B13025123.png)
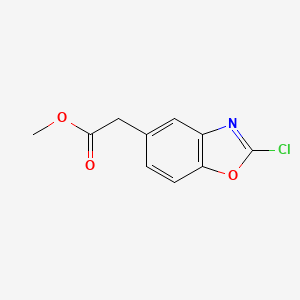
![Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13025130.png)
